molecular formula C21H17Cl2NO4S B11616316 ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11616316
M. Wt: 450.3 g/mol
InChI Key: MXTNNOAXDWMBHD-UTQUROFUSA-N
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Description

Ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, dichlorophenyl group, and methoxybenzylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur source.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 3,4-dichloroaniline.

    Formation of the Benzylidene Moiety: The benzylidene moiety is formed through a condensation reaction between 4-methoxybenzaldehyde and the intermediate compound.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the double bond in the benzylidene moiety.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-((4-hydroxy-3-methoxybenzylidene)amino)benzoate: This compound shares a similar benzylidene moiety but differs in the core structure.

    4-Aminocoumarin Derivatives: These compounds have a similar aromatic structure and are used in various biological applications.

Uniqueness

Ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its combination of a thiophene ring, dichlorophenyl group, and methoxybenzylidene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H17Cl2NO4S

Molecular Weight

450.3 g/mol

IUPAC Name

ethyl (5Z)-2-(3,4-dichlorophenyl)imino-4-hydroxy-5-[(4-methoxyphenyl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C21H17Cl2NO4S/c1-3-28-21(26)18-19(25)17(10-12-4-7-14(27-2)8-5-12)29-20(18)24-13-6-9-15(22)16(23)11-13/h4-11,25H,3H2,1-2H3/b17-10-,24-20?

InChI Key

MXTNNOAXDWMBHD-UTQUROFUSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OC)/SC1=NC3=CC(=C(C=C3)Cl)Cl)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OC)SC1=NC3=CC(=C(C=C3)Cl)Cl)O

Origin of Product

United States

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